Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 is a synthetic compound designed to inhibit the activity of the melanin-concentrating hormone receptor 1. This receptor plays a significant role in regulating appetite and energy homeostasis, making its antagonists potential therapeutic agents for obesity and related metabolic disorders. The compound has demonstrated moderate potency and selectivity, with ongoing research aimed at optimizing its efficacy and minimizing side effects, such as inhibition of the human ether-a-go-go-related gene channel.
Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 is classified as a small molecule antagonist. It belongs to a category of compounds that interact with G protein-coupled receptors, specifically targeting the melanin-concentrating hormone receptor 1. The discovery and development of this compound stem from extensive medicinal chemistry programs aimed at understanding the physiological roles of melanin-concentrating hormone and its receptor interactions.
The synthesis of pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 involves several key methods:
The optimization process has focused on enhancing the acidity of the amide proton by converting benzamide structures into anilides, which has been shown to improve binding affinity at the receptor while reducing off-target effects like hERG channel inhibition .
The molecular structure of pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 can be characterized as follows:
Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 undergoes various chemical reactions during its synthesis:
Technical details regarding these reactions often involve specific conditions such as temperature, pressure, and solvent choice, which are optimized for yield and purity.
The mechanism of action for pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 involves:
Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 exhibits several notable physical and chemical properties:
Relevant data from analytical techniques such as high-performance liquid chromatography provide insights into purity levels and potential impurities that could affect pharmacological activity.
Pyrrolidine melanin-concentrating hormone receptor 1 antagonist 1 has several scientific applications:
Melanin-Concentrating Hormone Receptor 1 is a class A G protein-coupled receptor predominantly expressed in the central nervous system, with highest density in hypothalamic nuclei, the hippocampus, amygdala, and nucleus accumbens [3] [6]. Its endogenous ligand, Melanin-Concentrating Hormone, is a 19-amino-acid cyclic neuropeptide produced primarily in the lateral hypothalamus and zona incerta [3] [8]. Activation of Melanin-Concentrating Hormone Receptor 1 triggers multiple intracellular signaling pathways via coupling to inhibitory Gαi/o proteins (reducing cyclic adenosine monophosphate production) and Gαq proteins (stimulating phospholipase C and inositol trisphosphate-mediated calcium release) [2] [8].
The Melanin-Concentrating Hormone/Melanin-Concentrating Hormone Receptor 1 system serves as a master regulator of energy balance through dual mechanisms: stimulation of appetite and reduction of energy expenditure. Rodent studies demonstrate that central administration of Melanin-Concentrating Hormone increases food intake by up to 150%, while genetic ablation of either Melanin-Concentrating Hormone or Melanin-Concentrating Hormone Receptor 1 produces a lean phenotype characterized by hypophagia, increased locomotor activity, and elevated metabolic rate [3] [5] [8]. Notably, Melanin-Concentrating Hormone Receptor 1 knockout mice exhibit resistance to diet-induced obesity despite hyperphagia, underscoring the receptor's critical role in adiposity regulation [8]. Beyond metabolic functions, this system modulates REM sleep architecture, stress responses, and reward pathways through extensive projections to the dorsal raphe, locus coeruleus, and reticular formation [3] [6].
Table 1: Physiological Functions Modulated by the Melanin-Concentrating Hormone/Melanin-Concentrating Hormone Receptor 1 System
Physiological Domain | Effect of Melanin-Concentrating Hormone Receptor 1 Activation | Key Brain Regions Involved |
---|---|---|
Appetite Regulation | Increased food intake (orexigenic effect) | Lateral hypothalamus, arcuate nucleus |
Energy Expenditure | Decreased locomotor activity and thermogenesis | Ventromedial hypothalamus, raphe nuclei |
Sleep-Wake Cycles | Promotion of REM sleep | Locus coeruleus, reticular formation |
Emotional Processing | Anxiolytic and antidepressant effects | Amygdala, prefrontal cortex |
Reward Motivation | Modulation of dopamine-mediated responses | Nucleus accumbens, ventral tegmental area |
The therapeutic potential of Melanin-Concentrating Hormone Receptor 1 antagonism emerged in the early 2000s following seminal genetic studies demonstrating that Melanin-Concentrating Hormone Receptor 1 knockout mice display reduced adiposity despite increased caloric intake [8]. This paradox was attributed to enhanced energy expenditure via increased physical activity and thermogenesis, establishing Melanin-Concentrating Hormone Receptor 1 as a compelling target for obesity pharmacotherapy [5] [8]. First-generation Melanin-Concentrating Hormone Receptor 1 antagonists featured diverse chemotypes including quinazolines, benzimidazoles, and biaryl piperidines, exemplified by SNAP-7941 and T-226296 [6]. These compounds demonstrated robust anti-obesity effects in rodent models, reducing body weight by 10-15% through appetite suppression and increased energy expenditure [6] [8].
Structural optimization efforts culminated in clinical candidates such as AZD1979 (AstraZeneca) and NGM386 (NGM Biopharmaceuticals), which progressed to Phase II trials for obesity [3]. Pyrrolidine-based scaffolds emerged as a distinct chemotype with advantageous properties, including the prototypical compound "pyrrolidine Melanin-Concentrating Hormone Receptor 1 antagonist 1" featuring a 4-(2-methylphenyl)piperidine core, isobutyramido linker, and 4-(3,4-difluorophenoxy)benzyl group [4] [6]. This architecture enabled high Melanin-Concentrating Hormone Receptor 1 binding affinity (Kᵢ < 5 nM) and functional antagonism (IC₅₀ < 10 nM) in cell-based assays measuring Melanin-Concentrating Hormone-induced calcium mobilization [4] [6]. Importantly, chronic administration of pyrrolidine-based antagonists in diet-induced obese mice produced dose-dependent weight loss exceeding 15% through reduced feeding frequency and enhanced lipid oxidation [1] [6].
Table 2: Evolution of Melanin-Concentrating Hormone Receptor 1 Antagonist Chemotypes
Generation | Representative Compounds | Core Structural Features | Development Status |
---|---|---|---|
First (2000-2005) | SNAP-7941, T-226296 | Quinazolinones, benzimidazoles | Preclinical optimization |
Second (2006-2010) | AZD1979, NGD-4715 | Biaryl piperazines, spiropiperidines | Phase II clinical trials |
Third (2011-2015) | KRX-104130, pyrrolidine antagonist 1 | Pyrrolidine-piperidine hybrids | Preclinical development |
Next-Gen (2016-) | ALB-127158(a) | Disubstituted piperidines with exocyclic amides | Phase I clinical trials |
A critical barrier in Melanin-Concentrating Hormone Receptor 1 antagonist development involves unintended inhibition of the human Ether-à-go-go-Related Gene potassium channel, which regulates cardiac repolarization [1] [4]. Structural analyses reveal that Melanin-Concentrating Hormone Receptor 1 and human Ether-à-go-go-Related Gene share homologous transmembrane domains, particularly in helix 6 and 7 regions where cationic antagonists bind [4]. This similarity caused early Melanin-Concentrating Hormone Receptor 1 antagonists like SNAP-7941 to exhibit significant human Ether-à-go-go-Related Gene channel blockade (IC₅₀ < 1 μM), carrying proarrhythmic risks that halted clinical development [1] [4].
Pyrrolidine-based antagonists address this challenge through strategic molecular design informed by cryo-electron microscopy structures of Melanin-Concentrating Hormone Receptor 1 [2] [4]. The 2.61 Å resolution structure of Melanin-Concentrating Hormone Receptor 1 bound to Melanin-Concentrating Hormone and Gᵢ protein reveals that Melanin-Concentrating Hormone's core LGRVY motif penetrates deeply into the orthosteric pocket, with arginine 11 forming critical interactions with D192³·³² and Q196³·³⁶ in transmembrane helix 3 [4]. Conversely, antagonists like SNAP-94847 bind deeper within transmembrane helices 1, 2, 3, 6, and 7, approximately 7.5 Å below arginine 11's position [4]. This binding topology creates opportunities for selectivity optimization:
These strategies enabled compounds like KRX-104130 to achieve >500-fold selectivity for Melanin-Concentrating Hormone Receptor 1 over human Ether-à-go-go-Related Gene, as validated through automated patch-clamp electrophysiology and radioligand displacement assays [1] [4]. Machine learning approaches further accelerated this optimization; virtual screening combining Melanin-Concentrating Hormone Receptor 1 binding affinity prediction models and human Ether-à-go-go-Related Gene toxicity models identified pyrrolidine derivatives with optimal selectivity profiles [1]. Beyond human Ether-à-go-go-Related Gene, recent cryo-electron microscopy structures (e.g., Protein Data Bank 8WSS) enable precise mapping of extracellular loop 1 and transmembrane helix 5 residues that confer selectivity over somatostatin receptors, minimizing off-target endocrine effects [4] [7].
Table 3: Molecular Determinants of Melanin-Concentrating Hormone Receptor 1 vs. human Ether-à-go-go-Related Gene Selectivity in Pyrrolidine Antagonists
Structural Feature | Role in Melanin-Concentrating Hormone Receptor 1 Binding | human Ether-à-go-go-Related Gene Liability Mitigation Strategy |
---|---|---|
Pyrrolidine Nitrogen | Forms salt bridge with D192³·³² | Acylation to reduce basicity |
Isobutyramido Linker | Hydrogen bonding with Q345⁶·⁵⁵ and Q348⁶·⁵⁸ | Incorporation of sterically hindered α-methyl groups |
4-(3,4-Difluorophenoxy)benzyl Group | Hydrophobic stacking with F161²·⁵³ and Y362⁷·³⁵ | Optimization of fluorine substitution pattern |
Piperidine Scaffold | Positioning in helical bundle cleft | Introduction of spirocyclic constraints |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4